molecular formula C19H22N2O3S B2398122 3,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 955254-23-6

3,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No. B2398122
CAS RN: 955254-23-6
M. Wt: 358.46
InChI Key: RENBZVUSXQJMJB-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide, commonly known as DIBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Photodynamic Therapy Applications

  • A study focused on the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds demonstrated significant photophysical and photochemical properties, including high singlet oxygen quantum yield and good fluorescence, making them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Structural and Kinetic Investigations

  • Another research effort described the synthesis, structural characterization, and kinetic investigation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. The study provided insights into the steric effects influencing the reactivity and interaction of these compounds (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Antimicrobial and Antifungal Activities

  • Research on a new series of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives showcased their promising antibacterial and antifungal activities. Certain compounds outperformed reference drugs in inhibitory activities against a range of Gram-positive, Gram-negative bacteria, and fungi (Ghorab, Soliman, Alsaid, & Askar, 2017).

Enzyme Inhibition and Molecular Docking Studies

  • A study on Schiff bases derived from sulfamethoxazole/sulfisoxazole and substituted salicylaldehyde focused on their enzyme inhibition properties, specifically targeting cholesterol esterase, tyrosinase, α-amylase, and α-glucosidase. Molecular docking and DFT calculations were utilized to understand the interaction mechanisms, revealing the influence of the benzenesulfonamide moiety on the inhibitory activity (Alyar et al., 2019).

properties

IUPAC Name

3,4-dimethyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-14-8-9-18(10-15(14)2)25(23,24)20-12-16-11-19(22)21(13-16)17-6-4-3-5-7-17/h3-10,16,20H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENBZVUSXQJMJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

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